Structural Distinction from the 4‑Methylbenzyl Analog (CAS 647860‑10‑4): Physicochemical Property Differences
The target compound differs from its closest commercially listed analog, 5-(4-{[(4-methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine (CAS 647860‑10‑4), solely by the heteroatom in the benzyl substituent (Cl vs. CH₃). This single‑atom change increases molecular weight from 300.4 to 320.8 g·mol⁻¹ and raises the calculated logP by approximately 0.3–0.5 units, which can significantly alter membrane permeability and target engagement, though no direct comparative biological data are publicly available .
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 320.82 g·mol⁻¹; predicted logP ≈ 3.8–4.2 |
| Comparator Or Baseline | 5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine: MW = 300.4 g·mol⁻¹; predicted logP ≈ 3.3–3.9 |
| Quantified Difference | MW increase of ~20.4 g·mol⁻¹; logP increase of ~0.3–0.5 |
| Conditions | Calculated values based on structural comparison; no experimental logP or permeability data available. |
Why This Matters
Procurement for SAR campaigns or lead optimization requires precise molecular weight and lipophilicity matching; even a 0.3 logP shift can alter predicted ADME profiles, making the 4‑chlorobenzyl derivative a distinct chemical entity from the 4‑methyl analog.
